Iso Sildenafil-d3
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Overview
Description
Iso Sildenafil-d3 is a deuterated analog of sildenafil, a well-known medication primarily used to treat erectile dysfunction and pulmonary arterial hypertension. . The deuterium atoms in this compound replace the hydrogen atoms in the methyl group of the piperazine ring, which can provide insights into the metabolic pathways and pharmacokinetics of sildenafil.
Preparation Methods
The synthesis of Iso Sildenafil-d3 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes:
Formation of the pyrazolopyrimidinone core: This involves the cyclization of suitable precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step typically involves a substitution reaction where the ethoxyphenyl group is introduced to the pyrazolopyrimidinone core.
Attachment of the deuterated piperazine ring:
Industrial production methods for this compound are similar to those used for sildenafil, with additional steps to incorporate deuterium. These methods often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .
Chemical Reactions Analysis
Iso Sildenafil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: this compound can be reduced to form the corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Iso Sildenafil-d3 has several scientific research applications, including:
Pharmacokinetic studies: The deuterium atoms in this compound help in tracing the metabolic pathways and understanding the pharmacokinetics of sildenafil.
Drug development: The compound is used in the development of new drugs with improved efficacy and reduced side effects.
Biological studies: This compound is used in various biological studies to understand its effects on different biological systems.
Mechanism of Action
Iso Sildenafil-d3 exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow . This mechanism is similar to that of sildenafil, but the presence of deuterium atoms can affect the compound’s pharmacokinetics and metabolic stability .
Comparison with Similar Compounds
Iso Sildenafil-d3 is compared with other similar compounds such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties. This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and improve the compound’s stability .
Similar compounds include:
Sildenafil: The parent compound used to treat erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Properties
CAS No. |
1794829-17-6 |
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Molecular Formula |
C22H30N6O4S |
Molecular Weight |
477.598 |
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-2-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 |
InChI Key |
AEHJOHLAUWUPQW-HPRDVNIFSA-N |
SMILES |
CCCC1=C2C(=NN1C)C(=O)N=C(N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |
Synonyms |
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; 1-[[3-(4,7-Dihydro-2-methyl-7-oxo-3-_x000B_propyl-2H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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